molecular formula C12H21ClN8 B1384020 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride CAS No. 2140305-34-4

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

Cat. No. B1384020
M. Wt: 312.8 g/mol
InChI Key: NMTRVMHVXUQWQH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a compound that has been studied in the field of medicinal chemistry . It is part of a class of compounds known as piperazine-fused triazoles . These compounds have been identified as “privileged structures”, which are small organic frameworks that have been found to be potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of these compounds involves starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential for further synthetic application of the library members for medicinally oriented synthesis was shown .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .

Scientific Research Applications

Lead-like Compound Design

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride serves as a base for functionalized building blocks. These compounds, being non-flat, bicyclic heterocycles, show potential as privileged motifs in lead-like compound design. A notable application includes their use in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, showing promise as novel anti-diabetes drug leads (Mishchuk et al., 2016).

γ-Secretase Modulators

Novel derivatives of this compound were synthesized and evaluated as γ-secretase modulators (GSMs). The optimization of these derivatives led to the discovery of compounds with potent Aβ42-lowering effects, high bioavailability, and effective blood-brain barrier permeability in mice. This suggests their potential use in treating neurodegenerative diseases (Takai et al., 2015).

Antagonists for P2X7 Receptors

Derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride were synthesized and characterized as potent and selective P2X7 receptor antagonists. These compounds show potential in the treatment of diseases involving P2X7 receptors, such as inflammatory disorders (Letavic et al., 2017).

Antiproliferative Activity in Cancer Research

Fluorinated derivatives of this compound were synthesized and evaluated for antiproliferative activity against various cancer cell lines. Their lack of inhibitory activity against dihydrofolate reductase (DHFR) suggested a unique mechanism of action in cancer cell inhibition, making them potential candidates for further cancer research (Dolzhenko et al., 2008).

Future Directions

The future directions for the study of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride and similar compounds involve further synthetic applications of the library members for medicinally oriented synthesis . The development of these compounds could potentially eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N4.ClH/c2*7-5-1-2-6-9-8-4-10(6)3-5;/h2*4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRVMHVXUQWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

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